Cas no 4452-01-1 (4-Amino-4-oxobut-2-enoic acid)

4-Amino-4-oxobut-2-enoic acid is a versatile organic compound characterized by its α,β-unsaturated amide and carboxylic acid functional groups. This structure imparts reactivity suitable for applications in synthetic organic chemistry, particularly as a building block for heterocyclic compounds and pharmaceutical intermediates. Its conjugated double bond system enables participation in Michael additions and other nucleophilic reactions, while the carboxyl group facilitates further derivatization. The compound’s stability under standard conditions and compatibility with a range of solvents enhance its utility in laboratory-scale synthesis. Its dual functionality makes it valuable for designing biologically active molecules or materials with tailored properties.
4-Amino-4-oxobut-2-enoic acid structure
4-Amino-4-oxobut-2-enoic acid structure
Product Name:4-Amino-4-oxobut-2-enoic acid
CAS No:4452-01-1
MF:C4H5NO3
MW:115.087401151657
CID:1086746
PubChem ID:5364140
Update Time:2025-11-02

4-Amino-4-oxobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-4-oxobut-2-enoic acid
    • 2-Butenoic acid, 4-amino-4-oxo-
    • 4-amino-4-oxobut-2-enoicacid
    • (E)-4-amino-4-oxo-but-2-enoic acid
    • SCHEMBL34552
    • EN300-1700108
    • NSC-8155
    • 2-Butenoic acid, 4-amino-4-oxo-, (E)-
    • fumaric amide
    • Fumaric acid monoamide
    • LS-12980
    • (2E)-3-carbamoylprop-2-enoic acid
    • SCHEMBL2167689
    • NSC8155
    • 2987-87-3
    • CHEMBL1999289
    • EN300-59252
    • (E)-4-amino-4-oxobut-2-enoic acid
    • 3-carbamoylprop-2-enoic acid
    • NSC-126766
    • WLN: ZV1U1VQ
    • Fumaramic acid
    • NSC126766
    • AKOS008105057
    • 4452-01-1
    • (2E)-4-Amino-4-oxo-2-butenoic acid #
    • Inchi: 1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+
    • InChI Key: FSQQTNAZHBEJLS-OWOJBTEDSA-N
    • SMILES: OC(/C=C/C(N)=O)=O

Computed Properties

  • Exact Mass: 114.01912
  • Monoisotopic Mass: 115.026943022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 80.4Ų

Experimental Properties

  • PSA: 83.22

4-Amino-4-oxobut-2-enoic acid Pricemore >>

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Additional information on 4-Amino-4-oxobut-2-enoic acid

4-Amino-4-oxobut-2-enoic Acid (CAS No. 4452-01-1): Properties, Applications, and Market Insights

4-Amino-4-oxobut-2-enoic acid (CAS No. 4452-01-1), also known as 4-oxo-4-aminobut-2-enoic acid, is a unique organic compound with significant potential in various scientific and industrial applications. This article delves into the chemical properties, synthesis methods, applications, and emerging trends surrounding this compound, providing a comprehensive resource for researchers and industry professionals.

The molecular structure of 4-amino-4-oxobut-2-enoic acid features both amino and carboxylic acid functional groups, making it an interesting subject for study in organic chemistry and biochemistry. Its IUPAC name clearly describes its structure: a four-carbon chain with an amino group and a keto group at position 4, and a carboxylic acid at position 1. The presence of these functional groups contributes to its reactivity and potential applications.

Recent interest in 4-amino-4-oxobut-2-enoic acid derivatives has grown significantly, particularly in pharmaceutical research and materials science. Scientists are exploring its potential as a building block for more complex molecules, especially in the development of novel drug candidates. The compound's unique structure allows for various modifications, making it valuable for creating libraries of derivatives with diverse biological activities.

In biochemical applications, CAS 4452-01-1 has shown promise as an intermediate in metabolic pathway studies. Researchers are particularly interested in its potential role in amino acid metabolism and its interactions with various enzymes. The compound's similarity to naturally occurring metabolites makes it a valuable tool for understanding biological processes at the molecular level.

The synthesis of 4-amino-4-oxobut-2-enoic acid typically involves controlled reactions that preserve its delicate functional groups. Modern synthetic approaches focus on green chemistry principles, aiming to reduce waste and improve efficiency. These advancements align with current trends in sustainable chemistry, making the compound increasingly relevant in environmentally conscious research and development.

Material science applications of 4-oxo-4-aminobut-2-enoic acid are gaining attention, particularly in the development of specialty polymers and coatings. The compound's ability to participate in polymerization reactions while introducing functional groups makes it attractive for creating materials with specific properties, such as enhanced durability or specialized surface characteristics.

Analytical characterization of 4-amino-4-oxobut-2-enoic acid typically involves techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods help researchers verify the compound's purity and structure, which is crucial for its various applications. Recent advances in analytical instrumentation have improved the ability to study this compound in greater detail.

The global market for specialty chemicals like CAS 4452-01-1 is experiencing steady growth, driven by increasing demand from pharmaceutical and materials science sectors. Market analysts predict continued interest in this compound as new applications are discovered and developed. Suppliers are responding by improving production processes to meet the growing demand for high-purity samples.

Safety considerations for handling 4-amino-4-oxobut-2-enoic acid follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper storage and handling procedures should always be observed. Researchers should consult material safety data sheets and follow institutional guidelines when working with this chemical.

Future research directions for 4-oxo-4-aminobut-2-enoic acid include exploring its potential in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents. Additionally, its applications in smart materials and nanotechnology are areas of active investigation, reflecting broader trends in interdisciplinary research.

For researchers seeking 4-amino-4-oxobut-2-enoic acid suppliers, it's important to verify the compound's purity and obtain proper documentation. Reputable chemical suppliers typically provide certificates of analysis and detailed product specifications to ensure quality and consistency for research applications.

The study of 4-amino-4-oxobut-2-enoic acid derivatives continues to yield interesting results in various fields. Recent publications have highlighted its utility in creating novel molecular architectures with potential applications ranging from medicinal chemistry to advanced materials. This versatility ensures ongoing interest in this compound among the scientific community.

In conclusion, 4-amino-4-oxobut-2-enoic acid (CAS No. 4452-01-1) represents an important building block in modern chemistry with diverse applications across multiple disciplines. Its unique structural features and reactivity profile make it valuable for both fundamental research and practical applications. As scientific understanding of this compound deepens and new technologies emerge, its significance in chemical research and industrial applications is likely to grow.

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